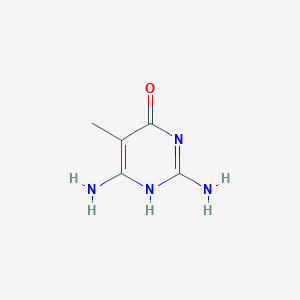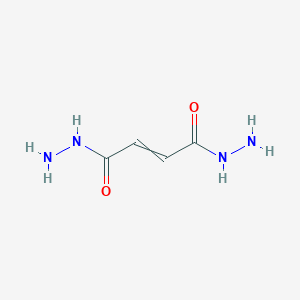
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- is a useful research compound. Its molecular formula is C33H57AlO6 and its molecular weight is 579.8 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen and Energy Storage
Aluminum hydride (AlH3) and its derivatives are recognized for their potential as hydrogen and energy storage materials, given their high energy density. These compounds have been explored for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The synthesis, crystallographic structures, thermodynamics, kinetics, and potential regeneration routes of aluminum hydride have been subjects of extensive research (Graetz et al., 2011).
Molecular Structure Analysis
The molecular structure of tris-2,2,6,6-tetramethyl-heptane-3,5-dione aluminum, or Al(thd)3, has been characterized using quantum chemical calculations, X-ray crystallography, and gas-phase electron diffraction. These studies provide detailed insights into the molecular configuration, showcasing its D3 symmetry and bond distances, contributing to a deeper understanding of aluminum complexes in various states (Belova et al., 2011).
Chemical Vapor Deposition (CVD) Applications
The use of aluminum β-diketonates, such as aluminum tris-tetramethyl-heptanedionate [Al(thd)3], has been investigated in the chemical vapor deposition (CVD) of Al2O3 films. This method is crucial for producing abrasion-resistant materials for cutting tools and has advantages over traditional AlCl3-based processes due to less corrosiveness and lower deposition temperatures. The resulting Al2O3 films exhibit crystallinity at significantly lower temperatures, highlighting the potential of aluminum β-diketonates in advanced material synthesis (Devi et al., 2002).
Surface Science and Engineering
In the realm of surface science, the interaction of aluminum with various materials, including organic electroactive devices, has been scrutinized. For instance, the interface formation between aluminum and p-sexiphenyl (6P) has been explored, revealing insights into the physicochemical interactions at the metal-organic interface. This research is pivotal for optimizing aluminum's use in electronic and photonic applications, ensuring compatibility and enhanced performance of materials (Koch et al., 1999).
Safety and Hazards
Properties
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGDHMCMRAAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60AlO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-08-5 |
Source


|
| Record name | NSC174884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

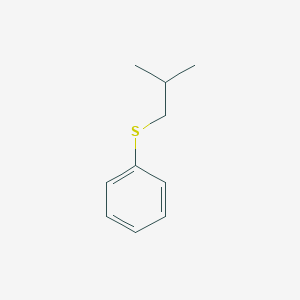
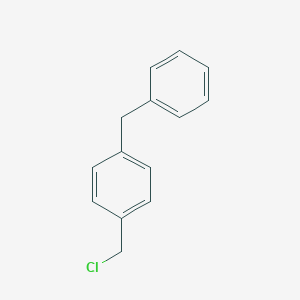
![Cytidine,[5-3H]](/img/structure/B77100.png)
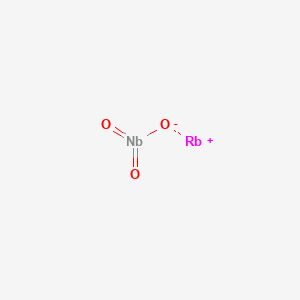
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
